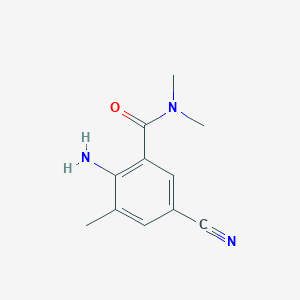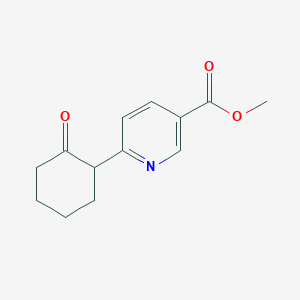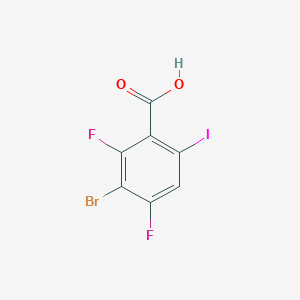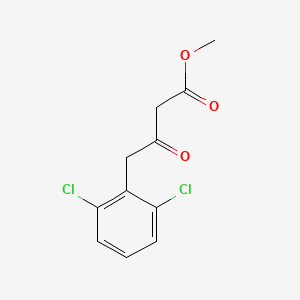![molecular formula C13H8ClNO3 B13002307 2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13002307.png)
2'-Chloro-4'-nitro-[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with a complex structure consisting of a biphenyl core substituted with chloro, nitro, and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the Suzuki coupling reaction, where o-chloronitrobenzene is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate . The reaction is carried out under nitrogen protection at elevated temperatures (around 130°C) to yield the desired biphenyl derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. For example, a three-step continuous flow process involving Suzuki coupling, nitro group reduction, and subsequent functionalization has been developed for the production of related compounds .
化学反应分析
Types of Reactions
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Electrophilic Substitution: The biphenyl core can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution: The chloro group can be displaced by nucleophiles under specific conditions, forming new substituted biphenyl derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cobalt sulfate (CoSO4·7H2O), and hydrogen gas with a palladium catalyst.
Electrophilic Substitution: Nitric acid (HNO3) for nitration, chlorine (Cl2) for chlorination, and sulfuric acid (H2SO4) for sulfonation.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as dimethylamine in ethanol solution.
Major Products
Reduction: 2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde.
Electrophilic Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the chloro group.
科学研究应用
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, leading to its observed biological activities .
相似化合物的比较
Similar Compounds
4’-Chloro-2-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2’-Amino-4’-chloro-[1,1’-biphenyl]-3-carbaldehyde: Formed by the reduction of the nitro group.
4’-Chloro-2-nitro-1,1’-biphenyl-3-carboxylic acid: Similar structure with a carboxylic acid group instead of an aldehyde.
Uniqueness
2’-Chloro-4’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl core. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research and industry .
属性
分子式 |
C13H8ClNO3 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
3-(2-chloro-4-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-7-11(15(17)18)4-5-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI 键 |
WGLXAAXBQHDRRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


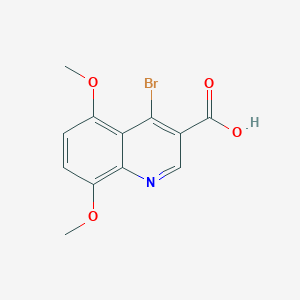
![3-Amino-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one](/img/structure/B13002239.png)
![tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13002245.png)
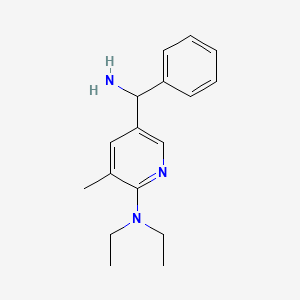
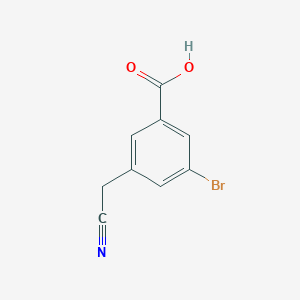
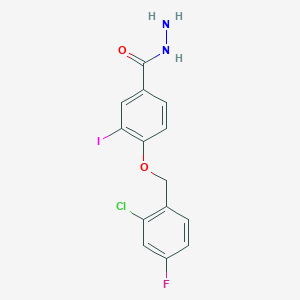
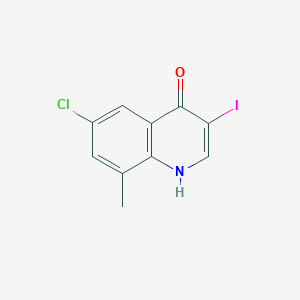
![3-Chloropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B13002275.png)
